molecular formula C11H14BNO5 B1452954 Methyl 3-(3-boronobenzamido)propionate CAS No. 957034-72-9

Methyl 3-(3-boronobenzamido)propionate

Cat. No. B1452954
CAS RN: 957034-72-9
M. Wt: 251.05 g/mol
InChI Key: HOSNWHARMRFHGM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of MBBP includes a total of 32 bonds. There are 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic secondary amide, and 2 hydroxyl groups . The InChI key for MBBP is HOSNWHARMRFHGM-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving MBBP are not detailed in the search results, it is noted that MBBP is extensively used in scientific research due to its remarkable properties, enabling its application in various fields, including medicinal chemistry, materials science, and organic synthesis.


Physical And Chemical Properties Analysis

MBBP has a molecular weight of 251.05 . Its IUPAC name is 3-{[(3-methoxy-3-oxopropyl)amino]carbonyl}phenylboronic acid .

Scientific Research Applications

Stability in Clinical Use

Methyl 3-(3-boronobenzamido)propionate demonstrates stability under clinical use conditions. A study on Bortezomib, a boronic peptidomimetic drug, showed that it is stable for at least a week when stored at 4°C, undergoing slow oxidative deboronation over time. This indicates its potential stability and utility in clinical settings (Bolognese et al., 2009).

Utility in Chemical Synthesis

The compound has applications in chemical synthesis and resolution processes. It's been shown to be useful in the selective crystallization of diastereomeric salts of carboxylic acid precursors, demonstrating its versatility in organic synthesis and preparation of high-purity compounds (Bösch et al., 2001).

Applications in Ligand Synthesis

This compound is involved in the synthesis of ligands like bmip, which is used in the synthesis of tricarbonyl complexes with metals like manganese and rhenium. This illustrates its role in the development of novel complexes that can have multiple scientific and industrial applications (Peters et al., 2005).

Applications in Boron Neutron Capture Therapy

The compound shows potential in boron neutron capture therapy (BNCT) as part of boron delivery agents. The studies indicate that certain derivatives can be good substrates for human thymidine kinase 1, essential for selective retention in tumor cells, showing its potential in targeted cancer therapies (Byun et al., 2005).

Role in Alkylation Processes

This compound is involved in alkylation reactions, indicating its utility in introducing alkyl groups into heterocycles. This process is crucial for the synthesis of a wide range of organic compounds, including pharmaceuticals (Hamel & Girard, 2000).

properties

IUPAC Name

[3-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO5/c1-18-10(14)5-6-13-11(15)8-3-2-4-9(7-8)12(16)17/h2-4,7,16-17H,5-6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSNWHARMRFHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCC(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656880
Record name Methyl N-(3-boronobenzoyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957034-72-9
Record name Methyl N-(3-boronobenzoyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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